4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
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Overview
Description
4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene: , often referred to as “Hexaene” , is a heterocyclic compound with a fused tricyclic ring system. Let’s break down its structure:
- The core structure consists of three rings: a thiophene ring, a triazine ring, and a cycloheptatriene ring.
- The furan-2-yl group is attached at position 4, while the methoxymethyl group is at position 13.
- The compound also features a phenyl group at position 6 and a methyl group at position 11.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach:
Ring-Closing Metathesis (RCM):
- While Hexaene is not produced on an industrial scale, it serves as a valuable intermediate in organic synthesis.
Chemical Reactions Analysis
Hexaene undergoes various reactions:
Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.
Reduction: Reduction of the triazine ring can lead to the corresponding tetrahydro derivative.
Substitution: The phenyl group is susceptible to electrophilic aromatic substitution.
Cycloadditions: Hexaene can participate in Diels-Alder reactions and other cycloadditions.
Common reagents and conditions depend on the specific transformation.
Scientific Research Applications
Hexaene finds applications in:
Organic Synthesis: As a versatile building block for complex molecules.
Medicinal Chemistry: Investigating potential drug candidates.
Materials Science: Designing functional materials based on its unique structure.
Mechanism of Action
- Hexaene’s mechanism of action varies based on its specific application.
- In drug discovery, it may interact with specific protein targets or modulate cellular pathways.
Comparison with Similar Compounds
- Hexaene’s fused tricyclic system sets it apart from other heterocyclic compounds.
- Similar compounds include tetracyclic systems like acridines and phenanthrenes.
Properties
Molecular Formula |
C22H17N3O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C22H17N3O2S/c1-13-11-15(12-26-2)17-19-20(28-22(17)23-13)18(14-7-4-3-5-8-14)24-21(25-19)16-9-6-10-27-16/h3-11H,12H2,1-2H3 |
InChI Key |
DDTNGJLDGLSQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=CO4)C5=CC=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
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